molecular formula C19H22N2O3 B2999052 2-(9-methyl-6,9-diazaspiro[4.5]decane-6-carbonyl)-4H-chromen-4-one CAS No. 1421496-78-7

2-(9-methyl-6,9-diazaspiro[4.5]decane-6-carbonyl)-4H-chromen-4-one

Cat. No. B2999052
CAS RN: 1421496-78-7
M. Wt: 326.396
InChI Key: XWLUFWCCZZDAJW-UHFFFAOYSA-N
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Description

The compound “2-(9-methyl-6,9-diazaspiro[4.5]decane-6-carbonyl)-4H-chromen-4-one” is a complex organic molecule that contains a spirocyclic structure (diazaspiro[4.5]decane) and a chromen-4-one unit . Spirocyclic compounds are often found in various natural products and pharmaceuticals, and chromen-4-one is a common motif in many bioactive compounds.


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely involves a spirocyclic system (a system of two rings sharing one atom, the “spiro” atom) and a chromen-4-one unit. The “9-methyl-6,9-diazaspiro[4.5]decane-6-carbonyl” part of the molecule suggests a nine-membered ring with two nitrogen atoms and a methyl group attached to one of the nitrogens .


Chemical Reactions Analysis

The reactivity of this compound would be expected to be influenced by the presence of the spirocyclic system and the chromen-4-one unit. The carbonyl group in the chromen-4-one unit could potentially be involved in various reactions, such as nucleophilic addition or condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the carbonyl group in the chromen-4-one unit could influence its polarity and potentially its solubility in various solvents .

Scientific Research Applications

Anticonvulsant Application

One of the known applications of 2-(9-methyl-6,9-diazaspiro[4.5]decane-6-carbonyl)-4H-chromen-4-one is its potential as an anticonvulsant. Compounds similar to this one have been described to show good anticonvulsant activity, particularly in the scPTZ screen, which is a standard procedure adopted by the Antiepileptic Drug Development (ADD) program .

Future Directions

Future research on this compound could involve exploring its potential biological activities, given the known activities of many spirocyclic compounds and chromen-4-ones. Additionally, studies could be conducted to optimize its synthesis and explore its reactivity .

properties

IUPAC Name

2-(9-methyl-6,9-diazaspiro[4.5]decane-6-carbonyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-20-10-11-21(19(13-20)8-4-5-9-19)18(23)17-12-15(22)14-6-2-3-7-16(14)24-17/h2-3,6-7,12H,4-5,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWLUFWCCZZDAJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C2(C1)CCCC2)C(=O)C3=CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(9-methyl-6,9-diazaspiro[4.5]decane-6-carbonyl)-4H-chromen-4-one

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